2',3',4',5'-Tetrachloro-3-biphenylol

Übersicht

Beschreibung

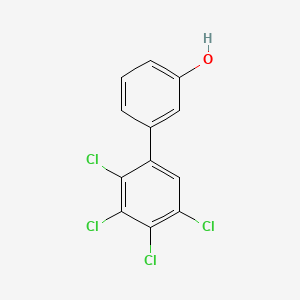

2’,3’,4’,5’-Tetrachloro-3-biphenylol is an organochlorine compound, known for its stability and resistance to degradation. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3’, 4’, and 5’ positions, and a hydroxyl group is attached to the 3 position of the biphenyl ring. This compound is part of the larger family of polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’-Tetrachloro-3-biphenylol typically involves the chlorination of biphenyl compounds. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and chlorine concentration to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’,4’,5’-Tetrachloro-3-biphenylol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.

Major Products: The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for PCBs

2',3',4',5'-Tetrachloro-3-biphenylol serves as a model compound in studies investigating the behavior of polychlorinated biphenyls in various chemical reactions. Its structure allows researchers to explore the reactivity and degradation pathways of PCBs, contributing to a better understanding of their environmental impact and behavior under different conditions .

Synthetic Chemistry

The compound is utilized in synthetic chemistry as a precursor for generating other chlorinated biphenyl derivatives. The chlorination pattern and the presence of the hydroxyl group at the 3 position significantly influence its reactivity and selectivity in chemical reactions, making it a valuable tool for developing new materials with desired properties .

Biological Research Applications

Toxicological Studies

Research has focused on the toxicological effects of this compound, particularly its impact on cellular mechanisms. Studies indicate that this compound can disrupt mitochondrial function, leading to increased oxidative stress and impaired energy production in cells. This mitochondrial dysfunction is significant as it may contribute to various health issues, including metabolic disorders .

Endocrine Disruption Research

The compound's interaction with the aryl hydrocarbon receptor (AhR) has been studied extensively. Binding to AhR can activate genes involved in xenobiotic metabolism, leading to potential endocrine disruptions. This aspect is particularly concerning for reproductive health and development in various organisms, as evidenced by studies demonstrating altered sex determination processes in turtles exposed to PCB compounds .

Industrial Applications

Material Development

In industrial settings, this compound is used in developing materials with specific insulating properties due to its chemical stability. Its resistance to degradation makes it suitable for applications requiring long-lasting materials, such as electrical insulators and flame retardants .

Case Studies

- Mitochondrial Dysfunction : A study highlighted that exposure to this compound resulted in mitochondrial impairment in liver cells, characterized by reduced ATP levels and increased reactive oxygen species (ROS) production .

- Developmental Effects in Turtles : Research on turtles exposed to PCB compounds demonstrated significant alterations in sex determination processes, suggesting that similar compounds may disrupt endocrine functions critical for development .

Wirkmechanismus

The mechanism of action of 2’,3’,4’,5’-Tetrachloro-3-biphenylol involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

- 2’,3’,4’,5’-Tetrachlorobiphenyl-3-ol

- 2,3,4,5-Tetrachlorophenol

- 2,3,4,5-Tetrachlorobiphenyl

Comparison: 2’,3’,4’,5’-Tetrachloro-3-biphenylol is unique due to the presence of a hydroxyl group at the 3 position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties in terms of its interaction with biological receptors and its stability under various environmental conditions .

Biologische Aktivität

2',3',4',5'-Tetrachloro-3-biphenylol (also known as 2,3,4,5-tetrachlorobiphenyl-3-ol) is an organochlorine compound and a member of the polychlorinated biphenyls (PCBs) family. Its structure features four chlorine atoms substituted at the 2', 3', 4', and 5' positions of the biphenyl ring, along with a hydroxyl group at the 3 position. This compound has garnered attention due to its stability, resistance to degradation, and potential biological activities, particularly concerning toxicity and endocrine disruption.

Chemical Structure:

The molecular formula for this compound is C12H6Cl4O. The presence of multiple chlorine atoms significantly influences its chemical behavior and interaction with biological systems.

Physical Properties:

- Molecular Weight: 319.00 g/mol

- Solubility: Limited solubility in water; more soluble in organic solvents.

- Stability: Resistant to environmental degradation.

This compound primarily exerts its biological effects through interactions with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of various genes associated with xenobiotic metabolism. Upon binding to AhR, this compound can induce the expression of cytochrome P450 enzymes, leading to increased production of reactive oxygen species (ROS) and oxidative stress, which are implicated in cellular damage and toxicity .

Toxicity Studies

Research indicates that this compound exhibits significant toxicological effects:

- In Vitro Toxicity: Studies have shown that exposure to this compound can impair mitochondrial function by inhibiting the electron transport chain, leading to decreased ATP production and increased oxidative stress.

- Endocrine Disruption: As a potential endocrine disruptor, it may interfere with hormonal signaling pathways, affecting reproductive health and development in various organisms .

Case Studies

- Mitochondrial Dysfunction: A study highlighted that exposure to this compound resulted in mitochondrial impairment in liver cells, characterized by reduced ATP levels and increased ROS production.

- Developmental Effects in Turtles: Research on turtles exposed to PCB compounds demonstrated significant alterations in sex determination processes, suggesting that similar compounds may disrupt endocrine functions critical for development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2’,3’,4’,5’-Tetrachlorobiphenyl-3-ol | Similar chlorination pattern | Endocrine disruption; mitochondrial toxicity |

| 2,3,4,5-Tetrachlorophenol | Hydroxyl group at different position | Antimicrobial activity; low toxicity |

| 2,3,4,5-Tetrachlorobiphenyl | No hydroxyl group | Higher persistence; potential carcinogen |

Research Findings

Recent studies have elaborated on the biological implications of this compound:

- Carcinogenic Potential: According to evaluations by the International Agency for Research on Cancer (IARC), PCBs are classified as possibly carcinogenic to humans. The structural similarities between PCBs suggest that this compound may share similar risks .

- Oxidative Stress Induction: The compound has been shown to elevate oxidative stress markers in various cell types, indicating a possible mechanism for its toxic effects .

Eigenschaften

IUPAC Name |

3-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-2-1-3-7(17)4-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSUIQQZIUKGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217966 | |

| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67651-37-0 | |

| Record name | 2′,3′,4′,5′-Tetrachloro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicological significance of the observed effects on mitochondria?

A1: Mitochondria are crucial for cellular energy production. Disruption of mitochondrial function, particularly through inhibition of the electron transport chain, can have severe consequences for cell viability and overall organismal health. While the study primarily focused on in vitro effects, the findings suggest that 2',3',4',5'-tetrachloro-3-biphenylol could potentially contribute to toxicity by impairing mitochondrial energy production []. Further research is needed to determine the in vivo relevance and potential long-term consequences of these findings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.